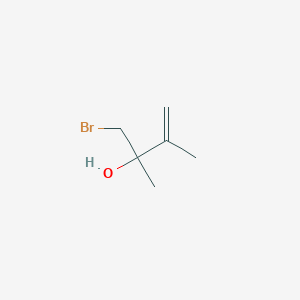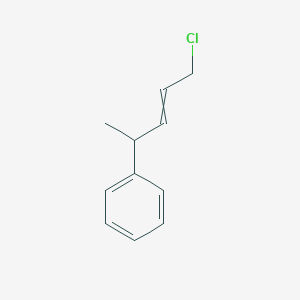
(5-Chloropent-3-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropent-3-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-3-en-2-yl group. This compound is of interest due to its unique structure, which combines a chlorinated alkene with an aromatic ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for (5-Chloropent-3-en-2-yl)benzene involves the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction is catalyzed by homogeneous Scandium triflate (Sc(OTf)3) under mild and neutral conditions. The reaction proceeds via the formation of a β-silyl-substituted carbocation intermediate, which then undergoes allylation to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of scalable catalytic processes, such as those involving Scandium triflate, is likely to be employed due to their efficiency and mild reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropent-3-en-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The alkene group can be oxidized to form epoxides or diols.
Reduction Reactions: The alkene group can be reduced to form saturated hydrocarbons.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can replace the chlorine atom under basic conditions.
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the alkene group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkene group.
Major Products
Substitution: Products include hydroxylated or aminated derivatives.
Oxidation: Products include epoxides or diols.
Reduction: Products include saturated hydrocarbons.
Aplicaciones Científicas De Investigación
(5-Chloropent-3-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (5-Chloropent-3-en-2-yl)benzene exerts its effects involves the formation of reactive intermediates, such as carbocations, during chemical reactions. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and products. The pathways involved often include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- (5-Chloropent-4-en-2-yl)benzene
- (5-Chloropent-2-en-2-yl)benzene
- (5-Chloropent-3-en-1-yl)benzene
Uniqueness
(5-Chloropent-3-en-2-yl)benzene is unique due to the position of the chlorine atom and the double bond within the pentenyl group. This specific arrangement influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.
Propiedades
Número CAS |
143701-19-3 |
|---|---|
Fórmula molecular |
C11H13Cl |
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
5-chloropent-3-en-2-ylbenzene |
InChI |
InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-8,10H,9H2,1H3 |
Clave InChI |
HFZXKDHVFPQJIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


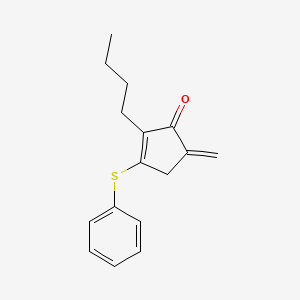
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![Cyclobuta[B]furo[2,3-D]pyridine](/img/structure/B12551510.png)
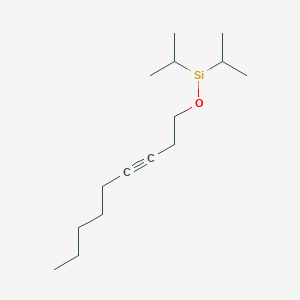

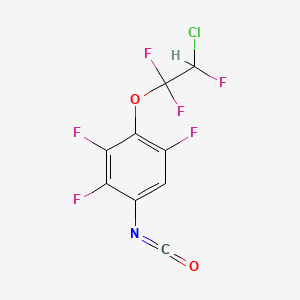
![Benzamide, N-[2,2-bis(phenylthio)ethenyl]-2-bromo-N-methyl-](/img/structure/B12551535.png)
![Diethyl[(10H-phenoxarsinin-10-yl)sulfanyl]sulfanylidene-lambda~5~-phosphane](/img/structure/B12551537.png)
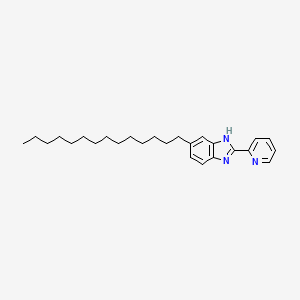
![N-[(3S)-1-Azabicyclo[2.2.2]octan-3-yl]benzamide](/img/structure/B12551544.png)
![Thiourea, [4-(4-hexylbicyclo[2.2.2]oct-1-yl)phenyl]-](/img/structure/B12551546.png)
![Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B12551550.png)

